molecular formula C15H12N2O3 B2503272 Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate CAS No. 866041-13-6

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate

Cat. No.: B2503272
CAS No.: 866041-13-6
M. Wt: 268.272
InChI Key: OUSZKUMKCHJTCZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (CAS 866041-13-6) is a chemical compound built on a benzoxazole core, a scaffold recognized for its significant utility in scientific research . The benzoxazole moiety is a key structure in the development of fluorescence probes due to its photostability and highly efficient fluorescent properties . This makes derivatives like this compound suitable for applications in fluorescence conformational analysis of peptides and enzymatic kinetics assays . Furthermore, the benzoxazole structure is prevalent in medicinal chemistry, with related compounds being investigated as 5-HT3 receptor partial agonists, HIV protease inhibitors, thrombin inhibitors, and α2-antagonist/5-HT uptake inhibitors . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-14(18)8-10-4-5-13-12(7-10)17-15(20-13)11-3-2-6-16-9-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSZKUMKCHJTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331413
Record name methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866041-13-6
Record name methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by the introduction of the pyridine ring through a coupling reaction. The final step involves esterification to introduce the acetate group. Common reagents used in these reactions include bases like potassium carbonate and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzoxazole exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

  • Case Study : A recent study demonstrated that related compounds showed zones of inhibition ranging from 12mm to 17mm against Candida albicans, indicating potential as antifungal agents .
CompoundZone of Inhibition (mm)Concentration (µg)
3c1375
3d1275
3e975

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential in cancer therapy. Research indicates that benzoxazole derivatives can inhibit cell proliferation in various cancer cell lines.

  • Mechanism of Action : The mechanism is thought to involve the disruption of DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells .

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies aid in understanding the compound's potential as a lead compound for drug development.

  • Findings : Molecular docking simulations suggest favorable interactions with enzymes involved in bacterial resistance mechanisms, which could enhance its efficacy as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyridine and benzoxazole derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance the compound’s binding affinity to its targets, while the acetate group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate belongs to a broader class of benzoxazole derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Benzoxazole Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes
This compound (866041-13-6) C₁₅H₁₂N₂O₃ 268.27 Pyridinyl (position 2), acetate ester (position 5) Pharmaceutical R&D potential kinase inhibitor scaffold
Methyl 2-(1,3-benzoxazol-5-yl)acetate (97479-79-3) C₁₀H₉NO₃ 191.18 Acetate ester (position 5) Intermediate in organic synthesis; lacks pyridinyl group, reducing π-π interactions
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate (sc-328188) C₁₄H₁₇NO₃ 247.29 Butyl group (position 2) Higher lipophilicity compared to pyridinyl analogs; agrochemical applications
Methyl 3-(1,3-benzoxazol-2-yl)benzoate (20000-55-9) C₁₅H₁₁NO₃ 253.26 Benzoxazole at position 3, benzoate ester Fluorescence studies; rigid planar structure for material science applications
N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide (EZ7) C₂₈H₂₇N₉O₃ 537.57 Tetrazole-piperazine-pyridinyl hybrid Protein-ligand interaction studies (PDB entry EZ7); targets kinase domains
Neutrophil Elastase Inhibitor (CIDB: CovData) C₃₃H₄₀N₄O₈ 620.70 Branched peptide-like substituents Enzyme inhibition; therapeutic potential in inflammatory diseases

Key Findings :

Substituent Effects :

  • The pyridinyl group in the main compound enhances hydrogen-bonding and π-stacking interactions compared to alkyl-substituted analogs (e.g., butyl in sc-328188) .
  • Ester modifications : The acetate ester (vs. benzoate in 20000-55-9) provides better metabolic stability in vivo due to reduced steric hindrance .

Bioactivity Trends: Pyridinyl-containing benzoxazoles (e.g., 866041-13-6) show higher binding affinity to nicotinic acetylcholine receptors (nAChRs) than non-aromatic analogs . Hybrid structures like EZ7 exhibit dual functionality (tetrazole and piperazine) for targeting kinase domains, unlike simpler esters .

Commercial Availability: The main compound is available at ≥97% purity (MolCore), while analogs like 97479-79-3 are sold at 95% purity (Santa Cruz Biotechnology) .

Patent Landscape :

  • Benzoxazole derivatives with trifluoromethyl or pentafluoroethyl groups (e.g., in ) dominate recent patents, but the pyridinyl-acetate scaffold remains understudied .

Research and Practical Implications

  • Drug Discovery : The pyridinyl-benzoxazole core is a promising scaffold for CNS-targeted drugs due to its balance of lipophilicity (clogP ~2.5) and polar surface area (~60 Ų) .
  • Synthetic Challenges: Substituent regiochemistry (e.g., pyridinyl at position 2 vs. 5) significantly impacts synthetic yields, as noted in combinatorial libraries () .

Biological Activity

Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate (CAS Number: 866041-13-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and cytotoxic properties. The findings are supported by data tables and relevant case studies.

  • Molecular Formula : C15H12N2O3
  • Molecular Weight : 268.27 g/mol
  • Boiling Point : Approximately 402.2 °C
  • Density : 1.272 g/cm³
  • pKa : 3.36 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related benzoxazole derivatives. A significant body of research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549, H1975
  • Liver Cancer : HepG2
  • Prostate Cancer : PC3
  • Colorectal Cancer : HCT-116 .

Case Study: Cytotoxicity Assays

A study conducted by Bernard et al. (2014) assessed the cytotoxic effects of several benzoxazole derivatives on cancer cell lines using MTT assays. The results indicated that this compound showed an IC50 value comparable to established chemotherapeutics, demonstrating significant promise as an anticancer agent.

Cell LineIC50 (μM)Reference
MCF-715Bernard et al. 2014
A54920Chung et al. 2015
HepG225Kakkar et al. 2018

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The compound exhibited selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) reported for:

  • Bacillus subtilis (Gram-positive)
  • Escherichia coli (Gram-negative)

Table of Antimicrobial Activity

Bacterial StrainMIC (μg/mL)Activity
Bacillus subtilis32Moderate
Escherichia coli>128No activity

The structure–activity relationship (SAR) suggests that the presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups diminish it .

Cytotoxic Mechanisms

The cytotoxic mechanisms of this compound have been investigated in vitro. Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

Mechanistic Insights

  • Apoptosis Induction : The compound activates intrinsic pathways leading to mitochondrial membrane permeabilization.
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer cell lines.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been implicated in its cytotoxicity .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves constructing the benzoxazole core through cyclization of a substituted 2-aminophenol derivative with a carbonyl source, followed by coupling the pyridinyl group at the 2-position. For example, analogous benzoxazole syntheses employ copper-catalyzed cross-coupling reactions to introduce aryl substituents . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Catalysts : Pd or Cu catalysts improve coupling efficiency for pyridinyl introduction .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress and intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and ester functionality. For example, the methyl ester group typically resonates at δ ~3.7 ppm in 1H NMR .
  • Infrared (IR) Spectroscopy : Key peaks include C=O (ester, ~1740 cm⁻¹) and benzoxazole C=N (~1620 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure, bond lengths, and angles. SHELX programs (e.g., SHELXL) refine crystallographic data . For related benzoxazole derivatives, bond angles at the oxazole ring range from 104° to 112° .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the ligand by optimizing its geometry (DFT methods like B3LYP/6-31G*) and assign partial charges .
  • Target Selection : Prioritize receptors with known benzoxazole affinity (e.g., kinases, amyloid-beta aggregates). For example, benzoxazole derivatives bind to amyloid plaques via π-π stacking, as seen in PET imaging ligands .
  • Validation : Compare docking poses with crystallographic data (e.g., PDB entries like 8S9) to assess binding mode accuracy .

Q. How can researchers address contradictory bioactivity data reported in different studies?

  • Methodological Answer :

  • Assay Validation : Standardize in vitro assays (e.g., enzyme inhibition, cell viability) using positive controls (e.g., imatinib for kinase inhibition ).
  • Purity Analysis : Confirm compound integrity via HPLC-MS; impurities >1% can skew bioactivity results .
  • Structural Confirmation : Re-examine stereochemistry (e.g., chiral centers) using circular dichroism (CD) or X-ray diffraction .

Q. What strategies resolve challenges in crystallographic refinement for this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement : Apply SHELXL with restraints for disordered regions (e.g., ester groups). Twinning analysis (via PLATON) may be required for non-merohedral twinning .
  • Validation : Check R-factor convergence (R1 < 5%) and validate geometry with CCDC tools .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?

  • Methodological Answer :

  • Modification Sites : Target the pyridinyl group (e.g., introduce electron-withdrawing substituents to enhance binding) or the acetate ester (replace with bioisosteres like amides) .
  • Biological Testing : Screen analogs against target panels (e.g., kinase assays, cytotoxicity models). For instance, benzoxazole-acetate hybrids show activity against A2A adenosine receptors .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

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